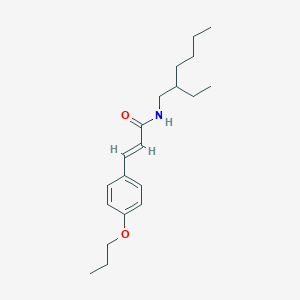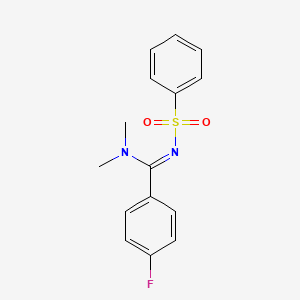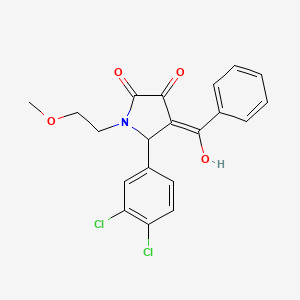![molecular formula C16H9Cl2N3O5 B5483748 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5483748.png)
6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione, also known as DFP-10917, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound has been the focus of scientific research due to its ability to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
Mécanisme D'action
6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione works by inhibiting the activity of specific enzymes and signaling pathways that are involved in cancer cell growth and survival. It has been shown to target the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have a significant effect on cancer cell growth and survival, both in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione is its specificity for cancer cells, which makes it a potential candidate for targeted therapy. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione. One potential direction is the development of more soluble analogs of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and administration of 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione in preclinical models of cancer. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione involves a multi-step process that includes the reaction of furfurylamine with 2,3-dichlorobenzaldehyde to form an intermediate. This intermediate is then reacted with ethyl cyanoacetate to produce the final compound.
Applications De Recherche Scientifique
6-{2-[5-(2,3-dichlorophenyl)-2-furyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various cancer cell lines. It has been shown to target specific enzymes and signaling pathways that are essential for cancer cell survival, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
6-[(Z)-2-[5-(2,3-dichlorophenyl)furan-2-yl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O5/c17-10-3-1-2-9(13(10)18)12-7-5-8(26-12)4-6-11-14(21(24)25)15(22)20-16(23)19-11/h1-7H,(H2,19,20,22,23)/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNVABQMPPWPCZ-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=CC3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=C\C3=C(C(=O)NC(=O)N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5483678.png)
![1-{1-[(5-propyl-2-furyl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5483685.png)


![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B5483701.png)
![1-[1-(5-hydroxy-2-methoxybenzyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5483720.png)


![2-[7-(1-benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5483753.png)
![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5483771.png)
![N-[2-ethoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5483772.png)
![3-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5483777.png)